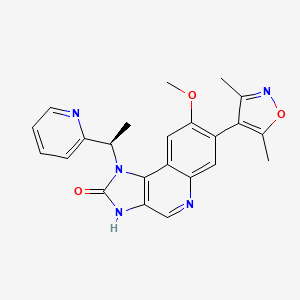
I-BET151
Descripción general
Descripción
I-BET151, también conocido como GSK1210151A, es un inhibidor selectivo de las proteínas de dominio bromodominio y dominio extra-terminal (BET). Las proteínas BET, que incluyen BRD2, BRD3, BRD4 y BRDT, son lectoras epigenéticas que reconocen residuos de lisina acetilados en colas de histonas, regulando así la expresión genética. This compound ha mostrado un potencial significativo en el tratamiento del cáncer al causar el arresto del ciclo celular e inhibir la proliferación de células tumorales en diversas malignidades como el cáncer de mama, el glioma, el melanoma, el neuroblastoma y el cáncer de ovario .
Mecanismo De Acción
I-BET151 ejerce sus efectos uniéndose selectivamente a los bromodominios de las proteínas BET, impidiendo así su interacción con los residuos de lisina acetilados en las histonas. Esta inhibición interrumpe el reclutamiento de proteínas BET a la cromatina, lo que lleva a una expresión genética alterada. Los principales objetivos moleculares de this compound son BRD2, BRD3 y BRD4. Las vías involucradas incluyen las vías de señalización del factor nuclear-kappa B (NF-κB), Notch y Hedgehog .
Análisis Bioquímico
Biochemical Properties
I-BET151 is an isoxazole class pan-BET family inhibitor, blocking BRD2, BRD3, and BRD4 with IC50 values of 0.5, 0.25, and 0.79 µM, respectively . It induces apoptosis via reduced expression of BCL2 or triggers G0/G1 cell cycle arrest in MLL-fusion cell lines .
Cellular Effects
This compound causes cell cycle arrest and inhibits tumor cell proliferation in some hematological malignancies and solid tumors, such as breast cancer, glioma, melanoma, neuroblastoma, and ovarian cancer . The anticancer activity of this compound is related to its effects on NF-κB, Notch, and Hedgehog signal transduction pathways .
Molecular Mechanism
This compound selectively inhibits members of the BET family, affecting intracellular signal transduction pathways, tumor microenvironment (TME), and telomere length mainly via the pathways for NF-κB, Notch, and Hedgehog signaling . It targets BRD4 in multiple myeloma cells and inhibits the expression of C-MYC and IRF4 .
Temporal Effects in Laboratory Settings
Over the past ten years, many studies have demonstrated the potential of this compound in cancer treatment . Specifically, this compound causes cell cycle arrest and inhibits tumor cell proliferation in some hematological malignancies and solid tumors .
Dosage Effects in Animal Models
In a mouse model of Ptch1+/- derived medulloblastoma, this compound treatment dose-dependently reduces the viability of isolated cancer stem cells, significantly suppresses the growth of medulloblastoma in vivo, and lowers the expression level of the Hh target gene GLI1 .
Metabolic Pathways
The anticancer activity of this compound is related to its effects on NF-κB, Notch, and Hedgehog signal transduction pathways . It targets BRD4 in multiple myeloma cells and inhibits the expression of C-MYC and IRF4 .
Transport and Distribution
This compound specifically inhibits BRD2 and BRD4, decreases the intracellular content of p50/p105, diminishes the degradation of IkB-α, prevents the dissociation of p50/p105 and p65/RelA from IkB-α and their transport into the nucleus, and decreases the activity of NF-B signal transduction .
Subcellular Localization
The short isoform of BRD4, a target of this compound, interacts with the LINC complex and the metastasis-associated proteins RRP1B and SIPA1 at the inner face of the nuclear membrane .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de I-BET151 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de grupos funcionales. Los pasos clave incluyen:
- Formación del anillo isoxazol.
- Introducción del fragmento de piridina.
- Acoplamiento del núcleo de imidazoquinolinona con las unidades de isoxazol y piridina.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto implica:
- Uso de reacciones de alto rendimiento.
- Optimización de las condiciones de reacción para garantizar la pureza y la consistencia.
- Implementación de técnicas de purificación robustas para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: I-BET151 sufre diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando potencialmente su actividad.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la estructura central, lo que lleva a análogos con propiedades variadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles en condiciones básicas.
Productos principales: Los productos principales formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados, que se pueden utilizar para estudiar las relaciones estructura-actividad.
Aplicaciones Científicas De Investigación
I-BET151 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como una sonda química para estudiar la función de las proteínas BET y su papel en la regulación genética.
Biología: Investiga el papel de las proteínas BET en diversos procesos biológicos, incluida la regulación del ciclo celular y la apoptosis.
Medicina: Explora el potencial terapéutico de this compound en el tratamiento de cánceres y otras enfermedades mediante la inhibición de las proteínas BET.
Industria: Se utiliza en el descubrimiento y desarrollo de fármacos para identificar nuevos agentes terapéuticos dirigidos a las proteínas BET.
Comparación Con Compuestos Similares
I-BET151 se compara con otros inhibidores de BET como I-BET762, JQ1 y OTX015. Si bien todos estos compuestos se dirigen a las proteínas BET, this compound es único en su afinidad de unión específica y selectividad para diferentes bromodominios. Los compuestos similares incluyen:
I-BET762: Otro inhibidor de BET con propiedades anticancerígenas similares.
JQ1: Un inhibidor de BET conocido que se utiliza ampliamente en la investigación.
OTX015: Un inhibidor de BET en fase clínica con un prometedor potencial terapéutico.
This compound destaca por su estructura química distinta y su perfil inhibitorio específico, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las aplicaciones terapéuticas .
Propiedades
IUPAC Name |
7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-12-21(14(3)31-27-12)16-9-18-15(10-20(16)30-4)22-19(11-25-18)26-23(29)28(22)13(2)17-7-5-6-8-24-17/h5-11,13H,1-4H3,(H,26,29)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVUVNZRUGEAHB-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)C(C)C5=CC=CC=N5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)[C@H](C)C5=CC=CC=N5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680599 | |
| Record name | 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1300031-49-5 | |
| Record name | 7-(3,5-Dimethyl-4-isoxazolyl)-1,3-dihydro-8-methoxy-1-[(1R)-1-(2-pyridinyl)ethyl]-2H-imidazo[4,5-c]quinolin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1300031-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(3,5-Dimethyl-4-isoxazolyl)-8-(methyloxy)-1-[(1R)-1-(2-pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)
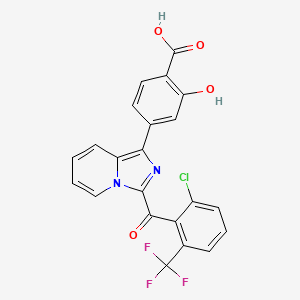
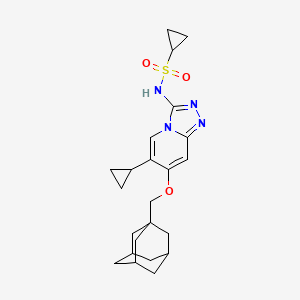
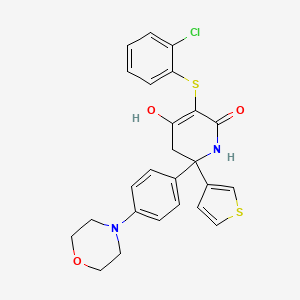

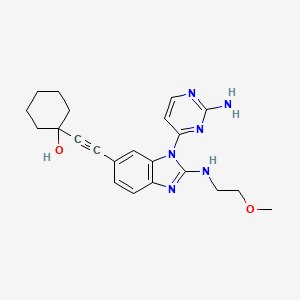



![2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one](/img/structure/B607686.png)
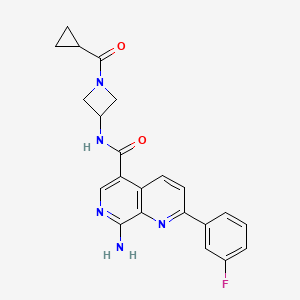
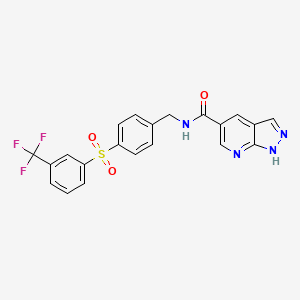
![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B607694.png)
